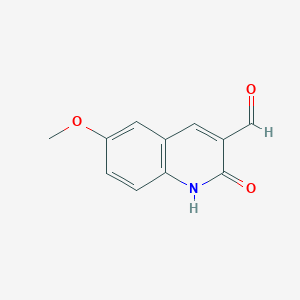

2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYFVLXHUGFIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355477 | |

| Record name | 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123990-78-3 | |

| Record name | 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123990-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, p-anisidine, and proceeds through the formation of a quinolone intermediate, which is subsequently formylated to yield the target compound. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow to facilitate practical implementation by researchers, scientists, and drug development professionals. While the synthesis does not start directly from 2-aminophenol, it utilizes a closely related and more commercially viable precursor, p-anisidine.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of a wide array of natural products and synthetic pharmaceuticals. These scaffolds are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline nucleus with various substituents, such as hydroxyl and carbaldehyde groups, provides versatile handles for the synthesis of more complex molecules and the development of novel therapeutic agents.

This compound, in particular, is a key intermediate for the synthesis of various bioactive molecules. The presence of the 2-hydroxy (or its tautomeric 2-oxo form), 3-formyl, and 6-methoxy groups on the quinoline ring system offers multiple points for chemical modification, making it an attractive target for organic synthesis.

This guide details a reliable two-step synthesis of this compound starting from p-anisidine. The chosen synthetic strategy involves an initial Conrad-Limpach reaction to construct the quinolone core, followed by a Vilsmeier-Haack reaction for the regioselective introduction of the carbaldehyde group at the C-3 position.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence, starting from p-anisidine:

-

Conrad-Limpach Synthesis: Formation of the intermediate, 6-methoxy-1H-quinolin-2-one, by the reaction of p-anisidine with diethyl malonate. This reaction proceeds via an initial condensation to form an enamine, followed by a thermal cyclization.

-

Vilsmeier-Haack Formylation: Regioselective formylation of the electron-rich 6-methoxy-1H-quinolin-2-one at the C-3 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

This strategy is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and selectivity of the reactions.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1H-quinolin-2-one

This step is achieved via the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester (in this case, diethyl malonate) followed by thermal cyclization.[1][2][3]

Reaction Scheme:

Figure 2: Conrad-Limpach synthesis of 6-methoxy-1H-quinolin-2-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Anisidine | 123.15 | 12.3 g | 0.1 |

| Diethyl malonate | 160.17 | 17.6 g (16.0 mL) | 0.11 |

| Diphenyl ether | 170.21 | 100 mL | - |

Procedure:

-

A mixture of p-anisidine (12.3 g, 0.1 mol) and diethyl malonate (17.6 g, 0.11 mol) is heated at 140-150 °C for 1 hour. During this time, ethanol is distilled from the reaction mixture.

-

The temperature is then raised to 250 °C for 30 minutes to effect cyclization.

-

The reaction mixture is cooled to below 100 °C and poured into 200 mL of petroleum ether.

-

The precipitated solid is collected by filtration, washed with petroleum ether, and then recrystallized from ethanol or acetic acid to afford 6-methoxy-1H-quinolin-2-one as a crystalline solid.

Quantitative Data:

| Parameter | Value |

| Yield | Typically 75-85% |

| Melting Point | 214-216 °C |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data for 6-Methoxy-1H-quinolin-2-one:

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | δ 11.6 (s, 1H, NH), 7.8 (d, 1H), 7.4 (d, 1H), 7.2 (dd, 1H), 7.0 (d, 1H), 6.3 (d, 1H), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ 163.8, 155.4, 138.6, 132.1, 122.3, 120.8, 119.5, 115.7, 108.1, 55.9 |

| IR (KBr, cm⁻¹) | 3150-2950 (N-H, C-H), 1660 (C=O), 1610, 1500, 1450 |

Step 2: Synthesis of this compound

This step involves the Vilsmeier-Haack formylation of the 6-methoxy-1H-quinolin-2-one intermediate. The electron-donating methoxy group and the lactam ring activate the quinolone system, directing the electrophilic substitution to the C-3 position.[4][5][6]

Reaction Scheme:

Figure 3: Vilsmeier-Haack formylation to yield the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Methoxy-1H-quinolin-2-one | 175.18 | 8.75 g | 0.05 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 23.0 g (14.0 mL) | 0.15 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, phosphorus oxychloride (14.0 mL, 0.15 mol) is added dropwise to ice-cooled N,N-dimethylformamide (50 mL) with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-10 °C to form the Vilsmeier reagent.

-

6-Methoxy-1H-quinolin-2-one (8.75 g, 0.05 mol) is added portion-wise to the Vilsmeier reagent.

-

The reaction mixture is then heated to 80-90 °C and maintained at this temperature for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.

-

The solid product is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | Typically 65-75% |

| Melting Point | >300 °C |

| Appearance | Yellow to pale-yellow solid |

Characterization of this compound

The structure and purity of the final product can be confirmed by various spectroscopic methods.

Physicochemical Properties: [7]

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| CAS Number | 123990-78-3 |

Spectroscopic Data:

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, OH/NH), 10.2 (s, 1H, CHO), 8.3 (s, 1H, H-4), 7.5 (d, 1H, H-5), 7.3 (dd, 1H, H-7), 7.1 (d, 1H, H-8), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ 190.5 (CHO), 162.1 (C=O), 156.0 (C-6), 145.2 (C-4), 138.0 (C-8a), 123.5 (C-5), 121.8 (C-7), 117.5 (C-4a), 115.0 (C-3), 107.9 (C-8), 55.8 (OCH₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H/N-H), 1680 (C=O, aldehyde), 1650 (C=O, lactam), 1610, 1500 |

| Mass Spec (ESI-MS) | m/z 204.06 [M+H]⁺, 202.05 [M-H]⁻ |

Conclusion

This technical guide outlines a reliable and scalable two-step synthesis for this compound from p-anisidine. The described protocols for the Conrad-Limpach synthesis and the Vilsmeier-Haack formylation are well-established reactions that provide good yields of the desired products. The comprehensive experimental details and characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this versatile quinoline derivative for further investigation and application.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Conrad-Limpach Cyclization [drugfuture.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | C11H9NO3 | CID 802432 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde (CAS No: 123990-78-3). This quinoline derivative, also known by its tautomeric name 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a compound of interest in medicinal chemistry due to the established broad-spectrum biological activities of the quinoline scaffold. This document consolidates available data on its chemical and physical properties, offers a detailed experimental protocol for the synthesis of a key precursor and its subsequent conversion, and discusses potential biological signaling pathways for further investigation. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified. The compound is a yellow powder. Further experimental determination of the properties listed below is a key area for future research.

Table 1: Core Compound Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| CAS Number | 123990-78-3 | [1] |

| IUPAC Name | 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | [1] |

| Appearance | Yellow powder | |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| InChI | InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | [1] |

| InChIKey | CUYFVLXHUGFIPJ-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O |[1] |

Table 3: Experimentally Undetermined Physicochemical Properties

| Property | Data |

|---|---|

| Melting Point | Not available in searched literature. |

| Boiling Point | Not available in searched literature. |

| Solubility | Not available in searched literature. |

| pKa | Not available in searched literature. |

Synthesis and Experimental Protocols

A direct, complete experimental protocol for the synthesis of this compound is not available in a single, consolidated source. However, a plausible two-step synthesis route can be constructed from published methodologies for the synthesis of its precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde, and the subsequent conversion of similar compounds to the desired 2-hydroxy derivative.

Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde (Precursor)

The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic compounds and can be used to synthesize the chloro-quinoline precursor.[2]

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (0.15 mol) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add freshly distilled phosphorus oxychloride (POCl₃) (0.35 mol) dropwise to the cooled DMF with continuous stirring, ensuring the temperature remains below 10°C.

-

Addition of Oxime: To the formed Vilsmeier reagent, add the respective acetophenone oxime (0.05 mol) portion-wise.

-

Reaction: Heat the reaction mixture to 60°C and maintain stirring for 16 hours.

-

Work-up: After the reaction is complete, pour the mixture into 300 mL of ice-cold water and stir for 30 minutes at a temperature below 10°C.

-

Isolation and Purification: Collect the precipitated 2-chloro-6-methoxyquinoline-3-carbaldehyde by filtration and recrystallize from ethyl acetate.[2]

Characterization Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde:

-

Melting Point: 146°C[2]

-

IR (KBr, cm⁻¹): 1636 (C=O), 1474-1600 (Aromatic C=C), 2731, 2677 (Aldehyde C-H)[2]

-

¹H NMR (300 MHz, DMSO-d₆, δ ppm): 3.40 (s, 3H, -OCH₃), 6.74 (s, 1H, Ar-H, H-5), 7.34-7.37 (m, 2H, Ar-H, H-7, H-8), 7.62-7.64 (m, 1H, Ar-H, H-4), 11.13 (s, 1H, -CHO)[2]

Conversion to this compound

The conversion of the 2-chloro-quinoline precursor to the 2-hydroxy (or 2-oxo tautomer) derivative can be achieved through hydrolysis, a reaction that can be facilitated by microwave irradiation.[3]

Proposed Experimental Protocol:

-

Reaction Setup: In a microwave-safe vessel, combine 2-chloro-6-methoxyquinoline-3-carbaldehyde, acetic acid, and sodium acetate.

-

Microwave Irradiation: Subject the mixture to microwave irradiation at 320 W. The reaction time should be optimized and monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be purified, likely through recrystallization from a suitable solvent system, to yield this compound.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic and Chromatographic Analysis Protocols

Table 4: General Analytical Protocols

| Technique | Protocol |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). |

| Infrared (IR) Spectroscopy | Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer with the neat solid. Record the spectrum from 4000 to 400 cm⁻¹. |

| UV-Visible (UV-Vis) Spectroscopy | Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Use a dual-beam spectrophotometer to record the absorbance spectrum from approximately 200 to 800 nm. |

| Mass Spectrometry (MS) | Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (LC-MS or GC-MS). Use a soft ionization technique like Electrospray Ionization (ESI) to determine the molecular ion peak. |

Potential Biological Activity and Signaling Pathways

The quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-oxo-1,2-dihydroquinoline have shown promising cytotoxic activity, particularly when complexed with metals and derivatized with thiosemicarbazones.[4] While no specific biological studies on this compound have been found, research on structurally related compounds can suggest potential areas of investigation. For instance, a chalcone derivative containing a methoxy group has been shown to influence several key signaling pathways involved in inflammation and melanogenesis.[5] These pathways represent plausible targets for future biological evaluation of the title compound.

Caption: Potential signaling pathways for biological investigation of the title compound.

Conclusion

This compound is a readily identifiable compound with a clear, albeit not fully detailed, synthetic route. While its fundamental chemical identity is established, there is a significant opportunity for further research to determine its specific physicochemical properties, such as melting point, solubility, and detailed spectral characteristics. The established biological importance of the quinoline scaffold suggests that this compound is a worthwhile candidate for biological screening, with several key signaling pathways offering promising starting points for investigation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related quinoline derivatives.

References

- 1. 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | C11H9NO3 | CID 802432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijsr.net [ijsr.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the molecular structure and conformational properties of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry. Due to a notable absence of comprehensive, publicly available experimental data for this specific molecule, this guide provides a summary of its computed physicochemical properties. For comparative and contextual understanding, detailed crystallographic data and an experimental protocol for the closely related analog, 2-Methoxyquinoline-3-carbaldehyde, are presented. This guide aims to provide a foundational understanding and a practical framework for researchers working with this class of compounds.

Introduction to this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds prevalent in numerous biologically active molecules and pharmaceutical agents. The substituent groups—a hydroxyl at position 2, a methoxy at position 6, and a carbaldehyde at position 3—are expected to significantly influence its electronic properties, potential for intermolecular interactions, and biological activity.

A key structural feature of 2-hydroxyquinolines is the potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the hydroxy (enol) form and a quinolone (keto) form.[1] The predominant tautomer is influenced by the solvent, temperature, and pH, which in turn dictates the molecule's hydrogen bonding capabilities and interactions with biological targets.[1] The IUPAC name for the keto tautomer is 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[2]

Physicochemical Properties

While detailed experimental structural data for this compound is not extensively available in peer-reviewed literature, its fundamental properties have been computed and are available through chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| IUPAC Name | 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | [2] |

| CAS Number | 123990-78-3 | [2] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | [2] |

| InChI Key | CUYFVLXHUGFIPJ-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Molecular Structure and Conformation: A Comparative Analysis

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been publicly reported. However, the crystal structure of the closely related analog, 2-Methoxyquinoline-3-carbaldehyde (C₁₁H₉NO₂), provides valuable insights into the likely conformation and packing of this class of molecules.

Crystallographic Data for 2-Methoxyquinoline-3-carbaldehyde

The following table summarizes key crystallographic data obtained from a single-crystal X-ray study of 2-Methoxyquinoline-3-carbaldehyde.

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₉NO₂ | [3] |

| Formula Weight | 187.19 | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [4] |

| a (Å) | 8.8206 (6) | [3] |

| b (Å) | 4.8446 (3) | [3] |

| c (Å) | 21.6828 (14) | [3] |

| β (°) | 90.612 (4) | [3] |

| **Volume (ų) ** | 926.50 (10) | [3] |

| Z | 4 | [3] |

| Temperature (K) | 293 | [3] |

Conformational Insights from 2-Methoxyquinoline-3-carbaldehyde

In the solid state, the quinoline ring system of 2-Methoxyquinoline-3-carbaldehyde is essentially planar, with a maximum deviation of 0.007 (1) Å.[3] The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring system.[3] This planarity is evidenced by the torsion angles C3—C2—O1—C11 of 173.6 (1)° and C2—C3—C12—O2 of 178.5 (2)°.[3][4]

The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds and π–π stacking interactions.[3] Molecules form centrosymmetric dimers through these hydrogen bonds.[3] These dimers are further linked by π–π interactions between the pyridine and benzene rings of adjacent quinoline systems, with a centroid-centroid distance of 3.639 (1) Å.[3] It is plausible that this compound, particularly in its keto-tautomeric form, would exhibit similar planarity and intermolecular interactions, with the N-H and C=O groups participating in strong hydrogen bonding.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of quinoline carbaldehydes, exemplified by the protocol for 2-Methoxyquinoline-3-carbaldehyde. These methods serve as a standard reference for researchers.

Example Synthesis of 2-Methoxyquinoline-3-carbaldehyde

This protocol describes the nucleophilic substitution of a chloro-substituent with a methoxy group.[3]

Materials:

-

2-chloro-3-quinolinecarboxaldehyde (2.5 g, 13.1 mmol)

-

Potassium hydroxide (KOH) (1.0 g, 17.8 mmol)

-

Methanol (MeOH) (50 ml)

-

Crushed ice (200 g)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of KOH (1.0 g, 17.8 mmol) in 50 ml of methanol is prepared in a round-bottom flask.

-

To this solution, 2.5 g (13.1 mmol) of 2-chloro-3-quinolinecarboxaldehyde is added.

-

The reaction mixture is heated at 373 K (100 °C) for 2.5 hours.

-

After the heating period, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is poured into 200 g of crushed ice, which causes the product to precipitate.

-

The precipitate is collected by filtration.

-

The crude product, obtained as a colorless solid, is purified by recrystallization from a petroleum ether-ethyl acetate mixture.[3]

Single-Crystal X-ray Diffraction

The following outlines the typical procedure for determining the molecular structure of a crystalline compound.

Instrumentation:

-

Bruker SMART APEXII area-detector diffractometer[3]

Procedure:

-

A suitable single crystal of the compound is mounted on the diffractometer.

-

Data is collected at a specific temperature (e.g., 293 K) using Mo Kα radiation.[3]

-

The collected data is processed, which includes cell refinement and data reduction using software like SAINT.[3]

-

An absorption correction is applied (e.g., multi-scan using SADABS).[3]

-

The crystal structure is solved and refined using software such as SHELXS97 and SHELXL97.[3]

-

Hydrogen atoms are typically positioned geometrically and refined using a riding model.[3]

Workflow and Logical Relationships

Since no specific signaling pathways involving this compound have been detailed in the literature, a generalized experimental workflow for the synthesis, characterization, and analysis of such a compound is presented below. This diagram illustrates the logical progression from starting materials to comprehensive molecular understanding.

Caption: Generalized workflow for synthesis and structural analysis.

Conclusion

This compound presents an interesting scaffold for medicinal chemistry exploration. While a comprehensive experimental characterization of its structure and conformation is currently lacking in the public domain, analysis of its computed properties and comparison with the detailed crystallographic data of its close analog, 2-Methoxyquinoline-3-carbaldehyde, provide a strong basis for predicting its molecular behavior. The keto-enol tautomerism is a critical aspect of its chemistry that warrants further investigation. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to synthesize and thoroughly characterize this and other related quinoline derivatives, paving the way for future drug development efforts.

References

Spectroscopic Profile of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde (CAS No: 123990-78-3), a quinoline derivative with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of reported data for structurally similar compounds and predicted values based on established spectroscopic principles. The compound exists in a tautomeric equilibrium with 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and the provided data reflects this characteristic.[1]

Molecular Structure and Properties

-

Molecular Formula: C₁₁H₉NO₃[1]

-

Molecular Weight: 203.19 g/mol [1]

-

IUPAC Name: 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde[1]

-

Synonyms: this compound, 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | N-H (amide) |

| ~10.2 | s | 1H | -CHO |

| ~8.5 | s | 1H | H-4 |

| ~7.8 | d | 1H | H-5 |

| ~7.2 | dd | 1H | H-7 |

| ~7.0 | d | 1H | H-8 |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | -CHO |

| ~162 | C-2 (C=O) |

| ~158 | C-6 |

| ~140 | C-8a |

| ~135 | C-4 |

| ~130 | C-5 |

| ~125 | C-4a |

| ~122 | C-7 |

| ~118 | C-3 |

| ~105 | C-8 |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H and O-H stretching |

| ~1680 | Strong | C=O stretching (aldehyde) |

| ~1650 | Strong | C=O stretching (amide) |

| ~1600, ~1550, ~1480 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1200 | Medium | C-N stretching |

| ~830 | Strong | C-H bending (out-of-plane) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular ion) |

| 202 | [M-H]⁺ |

| 174 | [M-CHO]⁺ |

| 159 | [M-CO₂]⁺ or [M-CH₃-CHO]⁺ |

| 131 | Further fragmentation |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as the position of the labile N-H proton can vary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: For a compound of this nature, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or quadrupole).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.

References

The Structural Elucidation and Biological Significance of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biological characteristics of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde and its key analogs. While the definitive crystal structure of this compound remains to be reported in publicly accessible databases, this document leverages crystallographic data from closely related analogs, namely 2-Methoxyquinoline-3-carbaldehyde and 2-Chloro-6-methoxyquinoline-3-carbaldehyde, to offer valuable structural insights. Furthermore, this guide delves into the synthesis, experimental protocols, and the notable antitumor and antioxidant activities of this class of compounds, making it an essential resource for researchers in medicinal chemistry and drug discovery.

Comparative Crystallographic Analysis

The crystal structures of 2-Methoxyquinoline-3-carbaldehyde and 2-Chloro-6-methoxyquinoline-3-carbaldehyde provide a strong foundation for understanding the solid-state conformation and packing of this compound, which is also known by its tautomeric name, 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The key crystallographic parameters for these analogs are summarized below for comparative analysis.

Table 1: Comparative Crystallographic Data

| Parameter | 2-Methoxyquinoline-3-carbaldehyde[1][2] | 2-Chloro-6-methoxyquinoline-3-carbaldehyde[3][4] |

| Chemical Formula | C₁₁H₉NO₂ | C₁₁H₈ClNO₂ |

| Formula Weight | 187.19 | 221.63 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.8206 (6) | 7.7072 (9) |

| b (Å) | 4.8446 (3) | 14.3474 (13) |

| c (Å) | 21.6828 (14) | 9.3487 (10) |

| β (°) | 90.612 (4) | 109.415 (2) |

| Volume (ų) | 926.50 (10) | 974.98 (18) |

| Z | 4 | 4 |

| Temperature (K) | 293 | 290 |

| Radiation | Mo Kα | Mo Kα |

In the crystal structure of 2-Methoxyquinoline-3-carbaldehyde, the quinoline ring system is noted to be essentially planar.[1][2] The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring.[1][2] The molecular packing is stabilized by intermolecular C—H···O hydrogen bonds, forming centrosymmetric dimers, which are further linked by π–π stacking interactions between the pyridine and benzene rings.[1][2] Similarly, the quinoline fused-ring system of 2-Chloro-6-methoxyquinoline-3-carbaldehyde is planar, with the formyl group slightly out of this plane.[3][4]

Experimental Protocols

Synthesis

The synthesis of this compound can be inferred from established procedures for its analogs. A common route involves a two-step process starting from a substituted acetanilide.

Step 1: Vilsmeier-Haack Reaction to form 2-Chloro-6-methoxyquinoline-3-carbaldehyde

This reaction utilizes N-(4-methoxyphenyl)acetamide as the starting material. A Vilsmeier reagent is prepared from phosphorus oxychloride and N,N-dimethylformamide (DMF). The acetanilide is then reacted with the Vilsmeier reagent, followed by heating, to yield 2-Chloro-6-methoxyquinoline-3-carbaldehyde.[3]

Detailed Protocol (based on the synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde[3]):

-

Prepare the Vilsmeier-Haack adduct by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 273 K.

-

Add N-(4-anisyl)acetamide (10 mmol) to the prepared adduct.

-

Heat the mixture at 353 K for 15 hours.

-

Pour the reaction mixture onto ice.

-

Collect the resulting white product by filtration and dry.

-

Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture.

Step 2: Hydrolysis to this compound

The 2-chloro derivative is then hydrolyzed to the target 2-hydroxy (or 2-oxo) compound. This is typically achieved by heating in the presence of an acid.

Generalized Protocol (based on the synthesis of 2-oxo-quinoline derivatives[5]):

-

Dissolve 2-Chloro-6-methoxyquinoline-3-carbaldehyde in a 70% acetic acid aqueous solution.

-

Heat the solution to induce hydrolysis.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the precipitated product.

-

Purify the product by recrystallization from a suitable solvent.

Single-Crystal X-ray Diffraction

For obtaining single crystals suitable for X-ray diffraction, the purified compound is typically dissolved in an appropriate solvent or solvent mixture and allowed to crystallize slowly.

Generalized Protocol for Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of petroleum ether and ethyl acetate) with gentle heating.[1][2]

-

Allow the solution to cool slowly to room temperature.

-

Further cooling may be employed to promote crystallization.

-

Collect the formed crystals by filtration.

Data Collection and Structure Refinement (based on the analysis of 2-Methoxyquinoline-3-carbaldehyde[1]):

-

Mount a suitable single crystal on a diffractometer (e.g., Bruker SMART APEXII area-detector).

-

Collect diffraction data using Mo Kα radiation at a controlled temperature (e.g., 293 K).

-

Process the collected data, including absorption correction (e.g., using SADABS).

-

Solve the crystal structure using direct methods (e.g., with SHELXS97).

-

Refine the structure using full-matrix least-squares on F² (e.g., with SHELXL97).

Biological Activities and Signaling Pathways

Derivatives of 2-oxo-quinoline-3-carbaldehyde have demonstrated significant potential as both antitumor and antioxidant agents.

Antitumor Activity

Several studies have highlighted the cytotoxic effects of 2-oxo-quinoline derivatives against various cancer cell lines.[5] The introduction of an α-aminophosphonate moiety to the 2-oxo-quinoline core has been shown to enhance antitumor activity.[5]

One proposed mechanism of action for a representative 2-oxo-quinoline derivative involves the induction of apoptosis and cell cycle arrest at the G₂/M phase.[6] This process is associated with an increase in intracellular Ca²⁺ levels and the production of reactive oxygen species (ROS), which in turn affect related enzymes and genes, leading to programmed cell death.[6]

Antioxidant Activity

Quinoline derivatives are recognized for their antioxidant properties, acting as free radical scavengers.[7] The antioxidant mechanism of quinoline derivatives can involve single electron transfer (SET) and hydrogen atom transfer (HAT) processes.[8]

Conclusion

This compound and its analogs represent a promising class of heterocyclic compounds with significant potential in drug development, particularly in the fields of oncology and diseases related to oxidative stress. While the specific crystal structure of the title compound is yet to be determined, the detailed crystallographic data of its close analogs provide a robust framework for structure-based drug design. The established synthetic routes and the growing body of evidence on their biological activities and mechanisms of action underscore the importance of continued research into this valuable chemical scaffold.

References

- 1. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, a key heterocyclic compound with potential applications in medicinal chemistry and material science. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation frameworks based on established analytical techniques for analogous quinoline derivatives.

Introduction

This compound (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ) is a substituted quinoline derivative.[1][2] The presence of the hydroxyl, methoxy, and carbaldehyde functional groups suggests its potential as a versatile synthetic intermediate. Understanding its solubility and stability is paramount for its application in drug discovery, formulation development, and material science, as these properties directly impact its bioavailability, shelf-life, and reactivity. This guide will detail the standard procedures for determining these critical physicochemical parameters.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical factor influencing its absorption and formulation. The following section details the experimental protocols for determining the solubility of this compound in various solvents.

2.1. Experimental Protocol: Equilibrium Solubility Assay

The thermodynamic or equilibrium solubility assay is a fundamental method to determine the saturation concentration of a compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of solid this compound into multiple glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO, acetonitrile) to each vial.

-

Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A mechanical shaker or rotator is recommended to ensure thorough mixing.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Centrifuge the samples to further separate the solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2. Data Presentation: Solubility Profile

The quantitative results from the solubility assays should be compiled into a structured table to facilitate comparison across different solvents and conditions.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Analytical Method |

| e.g., Water | 25 | Data to be determined | Data to be determined | HPLC-UV |

| e.g., PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | HPLC-UV |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| e.g., DMSO | 25 | Data to be determined | Data to be determined | HPLC-UV |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |

Stability Assessment

Evaluating the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.

3.1. Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to a range of stress conditions to predict its stability over time.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M hydrochloric acid to the stock solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). After incubation, neutralize the solution with 0.1 M sodium hydroxide.

-

Base Hydrolysis: Add 0.1 M sodium hydroxide to the stock solution and follow the same incubation and neutralization (with 0.1 M hydrochloric acid) procedure as for acid hydrolysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store both the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

-

Photolytic Degradation: Expose both the solid compound and a solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be stored in the dark under the same temperature conditions.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

3.2. Data Presentation: Stability Profile

The results from the forced degradation studies should be tabulated to clearly show the extent of degradation under each stress condition.

| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Recovery of Parent Compound | Observations (e.g., Degradants Detected) |

| e.g., 0.1 M HCl | 24 | 60 | Data to be determined | Data to be determined |

| e.g., 0.1 M NaOH | 8 | 40 | Data to be determined | Data to be determined |

| e.g., 3% H₂O₂ | 24 | Room Temp | Data to be determined | Data to be determined |

| e.g., Thermal (Solid) | 168 | 80 | Data to be determined | Data to be determined |

| e.g., Photolytic (Solution) | 48 | Room Temp | Data to be determined | Data to be determined |

Visualizing Experimental Workflows

4.1. Solubility Determination Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

Caption: Workflow for equilibrium solubility determination.

4.2. Stability Assessment Workflow

This diagram outlines the process for conducting forced degradation studies to assess the stability of this compound.

Caption: Workflow for forced degradation studies.

Conclusion

References

The Diverse Biological Activities of Quinoline-3-carbaldehyde Derivatives: A Technical Guide for Researchers

An In-depth Exploration of the Anticancer, Antimicrobial, and Anti-inflammatory Potential of a Versatile Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its wide range of pharmacological activities. Among its many derivatives, those incorporating a carbaldehyde group at the 3-position have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of quinoline-3-carbaldehyde derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Inducing Apoptosis and Inhibiting Key Cellular Pathways

Quinoline-3-carbaldehyde derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various quinoline-3-carbaldehyde derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for representative derivatives is presented in Table 1.

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | - | - |

| HCT-116 (Colon) | 5.34 | - | - | ||

| MCF-7 (Breast) | 5.21 | - | - | ||

| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |

| BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | ||

| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |

| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | ||

| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | - | - |

| Quinoline-3-carbaldehyde Hydrazones | 5e | DAN-G (Pancreatic) | 1.23 | - | - |

| LCLC-103H (Lung) | 1.49 | - | - | ||

| SISO (Cervical) | 1.35 | - | - |

Table 1: In Vitro Anticancer Activity of Selected Quinoline-3-carbaldehyde Derivatives. [1][2]

Signaling Pathways in Anticancer Activity

The cytotoxic effects of quinoline-3-carbaldehyde derivatives are often mediated through the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis. These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.

Furthermore, these derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling. The PI3K/Akt/mTOR, MAPK (including ERK and JNK), and JAK/STAT pathways are frequently dysregulated in cancer and represent key targets for therapeutic intervention. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Some derivatives also function as topoisomerase inhibitors, interfering with DNA replication and repair processes in cancer cells.[3][4][5][6][7][8][9][10]

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline-3-carbaldehyde derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 summarizes the MIC values of selected quinoline-3-carbaldehyde derivatives against a panel of bacterial and fungal strains.

| Derivative | Microorganism | MIC (µg/mL) |

| Hydrazone Derivative 3q5 | Staphylococcus aureus (MRSA) | 16 |

| Hydrazone Derivative 3q6 | Staphylococcus aureus (MRSA) | 16 |

| Thiazole Derivative 4g | Escherichia coli (ATCC 35218) | 7.81 |

| Escherichia coli (ATCC 25922) | 3.91 | |

| Thiazole Derivative 4m | Escherichia coli (ATCC 35218) | 7.81 |

| Escherichia coli (ATCC 25922) | 7.81 | |

| Thiazole Derivative 4b | Candida glabrata (ATCC 90030) | <0.06 |

| Thiazole Derivative 4e | Candida glabrata (ATCC 90030) | <0.06 |

| Thiazole Derivative 4f | Candida glabrata (ATCC 90030) | <0.06 |

| Compound 9 | Staphylococcus aureus | 0.12 |

| Escherichia coli | 0.12 | |

| Compound 10 | Staphylococcus aureus | 0.24 |

| Escherichia coli | 0.12 | |

| Compound 11 | Staphylococcus aureus | 0.12 |

| Escherichia coli | 0.12 | |

| Compound 12 | Staphylococcus aureus | 0.24 |

| Escherichia coli | 0.12 |

Table 2: In Vitro Antimicrobial Activity of Selected Quinoline-3-carbaldehyde Derivatives. [11][12]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Quinoline-3-carbaldehyde derivatives have demonstrated promising anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds has been assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, the latter being synthesized by cyclooxygenase (COX) enzymes. Some derivatives also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.

| Derivative | Assay | IC50 (µM) |

| Pyrazolo[4,3-c]quinoline 2i | LPS-induced NO production in RAW 264.7 cells | 0.19 |

| Pyrazolo[4,3-c]quinoline 2m | LPS-induced NO production in RAW 264.7 cells | 0.22 |

| Quinoline Derivative 12c | COX-2 Inhibition | 0.1 |

| Quinoline Derivative 14a | COX-2 Inhibition | 0.11 |

| Quinoline Derivative 14b | COX-2 Inhibition | 0.11 |

| Quinoline Derivative 5c | 5-LOX Inhibition | > Zileuton |

| Quinoline Derivative 11b | 5-LOX Inhibition | > Zileuton |

Table 3: In Vitro Anti-inflammatory Activity of Selected Quinoline Derivatives. [2][13]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of quinoline-3-carbaldehyde derivatives are often attributed to their ability to modulate signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation. By inhibiting these pathways, the compounds can suppress the expression of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the findings.

Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.[1][12][15]

Materials:

-

Substituted Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, add the substituted acetanilide (1 equivalent) and DMF (3 equivalents).

-

Stir the mixture in an ice bath for 20 minutes.

-

Slowly add phosphorus oxychloride (15 equivalents) dropwise to the cooled mixture while stirring, ensuring the temperature remains low.

-

After the addition is complete, heat the mixture at 80-90°C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain the 2-chloroquinoline-3-carbaldehyde.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Quinoline-3-carbaldehyde derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carbaldehyde derivatives for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Quinoline-3-carbaldehyde derivatives

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform serial twofold dilutions of the quinoline-3-carbaldehyde derivatives in the broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% in saline)

-

Quinoline-3-carbaldehyde derivatives

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping: Divide the animals into groups: control, reference drug, and test compound groups (at various doses).

-

Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

This technical guide provides a foundational understanding of the significant and diverse biological activities of quinoline-3-carbaldehyde derivatives. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community to foster further research and development of this promising class of compounds for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Emerging Potential of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged heterocyclic family, 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde represents a promising, albeit relatively underexplored, molecule. Its unique substitution pattern, featuring a hydroxyl group at the 2-position, a methoxy group at the 6-position, and a reactive carbaldehyde at the 3-position, presents a versatile platform for the synthesis of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, drawing upon data from closely related analogs to illuminate its prospective biological activities and mechanisms of action.

Physicochemical Properties

This compound, also known as 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, possesses the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1]. The presence of the aldehyde functional group provides a key reactive site for the derivatization and development of a library of novel compounds for biological screening.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | [1] |

| CAS Number | 123990-78-3 | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the Vilsmeier-Haack reaction of an appropriate N-arylacetamide to furnish a 2-chloro-3-formylquinoline intermediate. Subsequent nucleophilic substitution of the chloro group with a hydroxide or a protected hydroxyl group, followed by deprotection if necessary, yields the target molecule.

The aldehyde functionality at the 3-position is a key feature for synthetic diversification. It can readily undergo a variety of chemical transformations, including:

-

Schiff Base Formation: Condensation with primary amines to form imines, which are known to possess a wide range of biological activities.

-

Knoevenagel Condensation: Reaction with active methylene compounds to generate α,β-unsaturated carbonyl derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides to produce alkenes.

-

Reduction: Conversion of the aldehyde to a primary alcohol, which can serve as a precursor for further modifications.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid, enabling the formation of amides and esters.

This synthetic tractability allows for the creation of diverse chemical libraries based on the this compound scaffold.

Potential Therapeutic Applications

While direct biological data for this compound is limited in the public domain, the biological activities of its close analogs, such as 2-methoxyquinoline-3-carbaldehyde and other substituted quinolines, provide strong indications of its potential therapeutic applications. Quinolines as a class are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties[2][3].

Antimicrobial Activity

Derivatives of the closely related 2-methoxy-quinoline-3-carbaldehyde have demonstrated notable in vitro antimicrobial activity[4]. The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. The quinoline nucleus can intercalate into bacterial DNA, while substituents can interact with the enzyme's active site.

Anticancer Activity

The quinoline core is present in several approved anticancer drugs. Methoxy-substituted quinolines have been investigated as intermediates in the synthesis of kinase inhibitors[2]. The aldehyde group on this compound can be utilized to synthesize Schiff bases and other derivatives that have shown promise as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and targeting of specific signaling pathways involved in cancer progression.

Anti-inflammatory Activity

Certain quinoline derivatives have been reported to possess anti-inflammatory properties[2]. The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Experimental Protocols

General Procedure for the Synthesis of Schiff Base Derivatives of this compound

This protocol outlines a general method for the synthesis of Schiff base derivatives, which are valuable for exploring the antimicrobial and anticancer potential of the core scaffold.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add 1 equivalent of the substituted primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

Signaling Pathways and Logical Relationships

The potential of this compound and its derivatives to act as kinase inhibitors suggests their involvement in cellular signaling pathways that are often dysregulated in cancer. The following diagram illustrates a generalized workflow for the screening and development of this compound as a potential therapeutic agent.

Caption: A generalized workflow for the discovery and development of therapeutic agents derived from this compound.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, focusing on a generic receptor tyrosine kinase (RTK) pathway commonly implicated in cancer.

Caption: A diagram illustrating the potential inhibitory action of a this compound derivative on a generic RTK signaling pathway.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While direct biological data is still emerging, the well-established and diverse bioactivities of the quinoline scaffold, coupled with the synthetic versatility of the carbaldehyde group, position this compound as a valuable starting point for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully unlock its potential in the treatment of a range of diseases, including infectious diseases and cancer. This guide serves as a foundational resource for researchers poised to explore the promising therapeutic landscape of this intriguing molecule.

References

- 1. 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | C11H9NO3 | CID 802432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

Unveiling the Luminescent Potential: A Technical Guide to the Fluorescence Properties of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

For Immediate Release

In the intricate landscape of drug discovery and molecular sensing, the quest for novel fluorophores with tailored photophysical properties is paramount. This technical guide delves into the core fluorescence characteristics of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, a promising heterocyclic compound. While direct and comprehensive experimental data for this specific molecule is not extensively available in public literature, this document provides a robust predictive analysis based on the well-documented photophysical behavior of structurally analogous compounds. By examining the influence of its key functional groups—the 2-hydroxyquinoline core, the 6-methoxy substituent, and the 3-carbaldehyde group—we can project its absorption and emission profiles, quantum efficiency, and potential for environmentally sensitive fluorescence.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's potential as a fluorescent probe and a detailed roadmap for its empirical investigation.

Predicted Photophysical Properties: A Comparative Analysis

The fluorescence behavior of this compound is anticipated to be a composite of the electronic properties of its constituent moieties. The 2-hydroxyquinoline scaffold is known for its tautomeric equilibrium between the enol and keto forms, a characteristic that often leads to complex and environmentally sensitive fluorescence, including the potential for Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] The electron-donating 6-methoxy group is expected to modulate the energy of the electronic transitions, while the electron-withdrawing 3-carbaldehyde group will likely influence the intramolecular charge transfer (ICT) character of the excited state.

To provide a quantitative forecast of its properties, the following table summarizes the photophysical data of structurally related quinoline derivatives.

Table 1: Photophysical Properties of Structurally Related Quinoline Derivatives

| Compound Name | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent |

| 2-Hydroxyquinoline (Lactam form) | ~345 | ~390 | - | Various |

| 2-Hydroxyquinoline (Lactim form) | ~319 | - | - | Various |

| 6-Methoxyquinoline | - | 400 - 470 | - | Various Solvents[3] |

| Various Quinoline Derivatives | 280, 350 | ~400 | - | Polar Solvents[4] |

| 1-Methyl-7-amino-quinolinium | - | - | 0.7 - 0.8 | Aqueous[5] |

| 4,6,8-Triphenylquinoline-3-carbaldehyde | 286 | - | - | Chloroform[6] |

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact values for this compound will require experimental determination.

The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

A crucial aspect of the fluorescence of 2-hydroxyquinoline derivatives is the potential for ESIPT. In the ground state, the molecule exists predominantly in the enol form. Upon photoexcitation, a proton can be transferred from the hydroxyl group to the quinoline nitrogen, forming an excited-state keto tautomer. This tautomer then relaxes to its ground state, emitting a photon at a significantly longer wavelength (a large Stokes shift) before rapidly reverting to the enol form. This process is highly sensitive to the local environment, including solvent polarity and hydrogen bonding capacity.

Experimental Protocols for Characterization

To empirically determine the fluorescence properties of this compound, a series of standardized spectroscopic experiments are required.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol or acetonitrile). A series of dilutions are then made to obtain solutions with absorbances in the range of 0.1 to 1.0.

-

Measurement: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance is identified.

-